(4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound "(4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" belongs to the class of 1,2,3-triazole carboxylate esters. Its structure comprises a triazole core substituted with a 5-methyl group, a 4-ethoxyphenyl group at the N1 position, and a 4-chlorophenylmethyl ester moiety at the C4 position. Triazole derivatives are widely studied for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
(4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-25-17-10-8-16(9-11-17)23-13(2)18(21-22-23)19(24)26-12-14-4-6-15(20)7-5-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJYSOWXQRGOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method involves the reaction of 4-chlorobenzyl chloride with 4-ethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl propiolate under basic conditions to yield the desired triazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
(4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in the treatment of various diseases due to its biological activity.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes structural and molecular features of the target compound and its analogs:
Key Observations
Functional Groups: The target compound’s ester group offers intermediate lipophilicity compared to the carboxylic acid in (more polar) and the carboxamide in (more stable). The 4-ethoxyphenyl group (electron-donating) may enhance metabolic stability compared to electron-withdrawing substituents (e.g., -Cl, -F in ).
Analogs with oxazole rings (e.g., ) exhibit additional heterocyclic complexity, which may improve target affinity but complicate synthesis.
The ethoxy group in the target compound may modulate solubility and membrane permeability compared to methoxy () or methyl () substituents.
Biological Activity
The compound (4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H21ClN4O4
- Molecular Weight : 452.9 g/mol
- LogP : 4.4486
- Polar Surface Area : 73.185 Ų
Triazole derivatives are known to interact with various biological targets, including enzymes and receptors. The biological activity of (4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may be attributed to its ability to inhibit certain enzymes involved in metabolic pathways or modulate receptor activity.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:
| Bacterial Strain | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been a focal point in recent research. In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that this compound can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6:
| Cytokine | Control Release (pg/mL) | Compound Release (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 800 |
| IL-6 | 1200 | 600 |
These findings suggest that (4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may serve as a potential anti-inflammatory agent.
Antiproliferative Activity
The antiproliferative effects of this compound were assessed using various cancer cell lines. The results indicated a dose-dependent decrease in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
This suggests that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies
A study published in PMC evaluated several triazole derivatives for their biological activities. Among these, compounds structurally similar to (4-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrated strong anti-inflammatory and antimicrobial properties while exhibiting low toxicity in PBMC cultures .
Another research highlighted the role of triazoles in modulating cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in mammals. This could imply that the compound may also influence drug interactions and metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
